molecular formula C20H19BrN2O5S B15010618 ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15010618
M. Wt: 479.3 g/mol
InChI Key: JTMMJMQCHTVFDW-HZHRSRAPSA-N
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Description

ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction.

    Formation of the Imino Group: The imino group is formed by the reaction of the acetamido derivative with an appropriate reagent.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives and imino compounds. Similar compounds include:

    Benzothiophene Derivatives: Known for their biological activity and use in medicinal chemistry.

    Imino Compounds: Used in various chemical reactions and as intermediates in organic synthesis.

The uniqueness of ETHYL (7E)-7-[(4-BROMOBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19BrN2O5S

Molecular Weight

479.3 g/mol

IUPAC Name

ethyl (7E)-2-acetamido-7-(4-bromobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H19BrN2O5S/c1-3-27-20(26)16-14-5-4-6-15(17(14)29-18(16)22-11(2)24)23-28-19(25)12-7-9-13(21)10-8-12/h7-10H,3-6H2,1-2H3,(H,22,24)/b23-15+

InChI Key

JTMMJMQCHTVFDW-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C3=CC=C(C=C3)Br)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=C(C=C3)Br)NC(=O)C

Origin of Product

United States

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